Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
CAS No.: 557798-60-4
Cat. No.: VC4278010
Molecular Formula: C9H7BrF2O2
Molecular Weight: 265.054
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 557798-60-4 |
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Molecular Formula | C9H7BrF2O2 |
Molecular Weight | 265.054 |
IUPAC Name | methyl 2-bromo-2-(3,5-difluorophenyl)acetate |
Standard InChI | InChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3 |
Standard InChI Key | NJNOIMBODCNIGL-UHFFFAOYSA-N |
SMILES | COC(=O)C(C1=CC(=CC(=C1)F)F)Br |
Introduction
Structural Identification and Molecular Properties
Molecular Architecture
The compound’s molecular formula, C₉H₇BrF₂O₂, corresponds to a methyl ester functional group (-COOCH₃) attached to a brominated carbon adjacent to a 3,5-difluorophenyl ring. Key structural identifiers include:
The 3,5-difluoro substitution pattern imposes significant electronic effects, enhancing the electrophilicity of the adjacent bromine atom. This configuration contrasts with isomers such as the 3,4-difluoro variant (CAS 557798-56-8), where steric interactions between adjacent fluorine atoms alter reactivity.
Synthetic Methodologies
Bromination of Phenylacetic Acid Derivatives
The synthesis of methyl 2-bromo-2-(3,5-difluorophenyl)acetate typically involves radical bromination of a preformed methyl 2-(3,5-difluorophenyl)acetate precursor. A representative protocol, adapted from methods for analogous compounds, includes:
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Substrate Preparation: Methyl 2-(3,5-difluorophenyl)acetate is dissolved in dichloromethane under inert atmosphere.
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Bromination: N-Bromosuccinimide (NBS, 1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) are added sequentially.
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Reaction Conditions: Stirring at 25°C for 12–24 hours, followed by quenching with aqueous Na₂S₂O₃.
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Purification: Column chromatography (SiO₂, hexane/ethyl acetate) yields the product in ~65–75% purity.
Critical Parameters:
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Solvent Polarity: Non-polar solvents favor radical chain propagation.
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Temperature: Exceeding 30°C risks diastereomerization due to the labile benzylic bromine.
Physicochemical Characteristics
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry predictions for adducts reveal insights into conformational flexibility:
Adduct | m/z | CCS (Ų) |
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[M+H]+ | 264.96703 | 150.9 |
[M+Na]+ | 286.94897 | 152.7 |
[M-H]- | 262.95247 | 148.3 |
These values suggest a compact structure, with sodium adducts exhibiting slight elongation due to cation-π interactions with the aromatic ring .
Solubility and Stability
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Solubility: Limited data exists, but analogous bromoacetates show moderate solubility in dichloromethane (25 mg/mL) and acetone (18 mg/mL) .
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Stability: The benzylic bromine is prone to nucleophilic displacement (SN2), necessitating storage at –20°C under argon.
Comparative Analysis with Halogenated Acetates
Compound | Substituents | Key Difference |
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Methyl 2-bromo-2-(3,4-difluorophenyl)acetate | 3,4-F₂ | Enhanced steric hindrance |
Methyl 2-(4-bromo-2,5-difluorophenyl)acetate | 2,5-F₂, 4-Br | Altered electronic density at para-Br |
Methyl 2-bromo-3,5-difluorophenylacetate | Bromine at meta | Distinct regiochemical reactivity |
The 3,5-difluoro isomer uniquely balances electronic withdrawal (via fluorine) and leaving-group ability (bromine), making it superior in cross-coupling applications compared to para-substituted analogs .
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